Methyl Nonafluorobutyl Ketone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

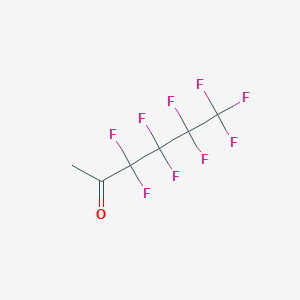

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for fluorinated organic compounds. The official International Union of Pure and Applied Chemistry name for this compound is 3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one, which precisely describes the positioning of the nine fluorine substituents and the ketone functional group within the hexane backbone. This nomenclature system clearly delineates the molecular architecture, indicating that the fluorine atoms occupy specific positions from carbon-3 through carbon-6, while the ketone functionality is located at the second carbon position.

The molecular formula of this compound is established as C₆H₃F₉O, reflecting the composition of six carbon atoms, three hydrogen atoms, nine fluorine atoms, and one oxygen atom. This formula demonstrates the high degree of fluorination present in the molecule, with fluorine atoms comprising the majority of the non-carbon atoms. The systematic Chemical Abstracts Service registry number for this compound is 678-18-2, providing a unique identifier that facilitates unambiguous reference across scientific literature and databases.

Alternative nomenclature systems have been employed to describe this compound, including designations such as methyl perfluorobutyl ketone, 1H,1H,1H-nonafluoro-2-hexanone, and 3,3,4,4,5,5,6,6,6-nonafluoro-2-hexanone. These alternative names reflect different approaches to describing the fluorinated alkyl chain and its relationship to the ketone functionality. The molecular weight of this compound has been precisely determined as 262.07 grams per mole, a value that reflects the significant contribution of the nine fluorine atoms to the overall molecular mass.

Atomic Connectivity and Three-Dimensional Conformational Analysis

The atomic connectivity within this compound follows a linear carbon chain architecture with systematic fluorine substitution patterns that significantly influence the three-dimensional molecular geometry. The backbone structure consists of a six-carbon chain with a ketone functional group positioned at the second carbon atom, creating a methyl ketone configuration. The extensive fluorination begins at the third carbon position and continues through the terminal carbon, resulting in a perfluorinated butyl segment attached to the methyl ketone moiety.

The three-dimensional conformational analysis of this compound reveals important structural characteristics that arise from the electronic and steric effects of the fluorine substituents. The carbon-fluorine bonds exhibit shorter bond lengths compared to carbon-hydrogen bonds, and the high electronegativity of fluorine atoms creates significant dipole moments throughout the fluorinated region of the molecule. These electronic effects contribute to unique conformational preferences and molecular geometries that distinguish this compound from non-fluorinated analogs.

The perfluorinated butyl segment adopts a slightly extended conformation due to the repulsive interactions between the electronegative fluorine atoms. This conformational preference minimizes unfavorable fluorine-fluorine interactions while maintaining optimal orbital overlap for carbon-fluorine bond stability. The ketone functionality introduces additional conformational considerations, as the carbonyl group can participate in various intermolecular interactions that influence the overall molecular geometry in different phases and environments.

Computational analyses of the three-dimensional structure indicate that the molecule exhibits restricted rotation around the carbon-carbon bonds within the perfluorinated segment due to the steric bulk of the fluorine substituents. These rotational barriers contribute to the unique physical properties observed for this compound, including its boiling point characteristics and intermolecular interaction patterns. The overall molecular geometry can be described as having a polar ketone region connected to a highly fluorinated, relatively non-polar alkyl chain, creating an amphiphilic character that influences its solubility and interaction properties.

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides definitive structural confirmation and enables detailed analysis of the electronic environment within the molecule. Proton nuclear magnetic resonance spectroscopy reveals a characteristic pattern that reflects the limited number of hydrogen atoms present in the highly fluorinated structure. The ¹H nuclear magnetic resonance spectrum displays a singlet at 2.8 parts per million, corresponding to the three protons of the methyl group adjacent to the ketone functionality. This chemical shift value indicates the deshielding effect of the carbonyl group on the methyl protons.

The ¹⁹F nuclear magnetic resonance spectrum provides detailed information about the fluorine environments within the perfluorinated butyl chain. Multiple resonances are observed in the fluorine spectrum, reflecting the different chemical environments of the fluorine atoms along the carbon chain. Specifically, signals appear at -127.10 parts per million for carbon-fluorine bonds in one environment, -124.57 parts per million for another carbon-fluorine environment, -121.82 parts per million for a third distinct environment, and -82.82 parts per million for the terminal trifluoromethyl group. These chemical shift patterns are characteristic of perfluorinated alkyl chains and provide confirmation of the expected molecular structure.

| Nuclear Magnetic Resonance Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | 2.8 | Singlet | 3H | Methyl group |

| ¹⁹F Nuclear Magnetic Resonance | -127.10 | Multiplet | 2F | Carbon-fluorine |

| ¹⁹F Nuclear Magnetic Resonance | -124.57 | Multiplet | 2F | Carbon-fluorine |

| ¹⁹F Nuclear Magnetic Resonance | -121.82 | Multiplet | 2F | Carbon-fluorine |

| ¹⁹F Nuclear Magnetic Resonance | -82.82 | Singlet | 3F | Trifluoromethyl |

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The carbonyl stretching frequency appears in the expected region for ketones, providing confirmation of the ketone functionality. Additional absorption bands corresponding to carbon-fluorine stretching vibrations are observed in the fingerprint region, with these bands being particularly intense due to the high concentration of carbon-fluorine bonds within the molecule.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports the proposed structure. The molecular ion peak appears at mass-to-charge ratio 262, corresponding to the exact molecular weight of the compound. Fragmentation patterns observed in the mass spectrum are consistent with the expected breakdown of the perfluorinated alkyl chain and loss of the methyl ketone fragment. These spectroscopic techniques collectively provide comprehensive structural characterization and serve as analytical fingerprints for compound identification and purity assessment.

Crystallographic Data and Electron Density Mapping

While specific crystallographic data for this compound are not extensively documented in the available literature, the physical properties and molecular characteristics provide important insights into the solid-state behavior and intermolecular interactions of this compound. The compound exists as a colorless liquid at ambient temperature, with reported physical properties including a density of 1.53 grams per cubic centimeter and a boiling point ranging from 69°C to 87°C depending on the measurement conditions.

The molecular geometry and electronic distribution within this compound suggest that intermolecular interactions in the solid state would be dominated by dipole-dipole interactions arising from the polar ketone functionality and the highly electronegative fluorine atoms. The perfluorinated alkyl chain contributes to unique packing arrangements in the crystalline state, as fluorinated compounds often exhibit different intermolecular interaction patterns compared to their non-fluorinated analogs.

Electron density mapping considerations for this compound would reveal regions of high electron density associated with the fluorine atoms and the carbonyl oxygen, while regions of lower electron density would be observed around the carbon atoms bearing multiple fluorine substituents. The ketone carbonyl group represents a significant site for potential intermolecular interactions, including hydrogen bonding with appropriate donor molecules or coordination interactions with metal centers.

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Density | 1.53 | g/cm³ | |

| Boiling Point | 69-87 | °C | |

| Flash Point | 20.6 | °C | |

| Appearance | Colorless | Liquid | |

| Purity (typical) | 97-99 | % |

The absence of extensive crystallographic studies may be attributed to the liquid nature of the compound under standard conditions and its specialized applications that do not typically require detailed solid-state structural analysis. However, computational modeling approaches could provide valuable insights into the three-dimensional electron density distribution and potential crystalline packing arrangements. Such theoretical investigations would be particularly valuable for understanding the relationship between molecular structure and the observed physical properties of this highly fluorinated ketone compound.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,6-nonafluorohexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F9O/c1-2(16)3(7,8)4(9,10)5(11,12)6(13,14)15/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPFRPMJUNOKRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379555 | |

| Record name | Methyl perfluorobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678-18-2 | |

| Record name | Methyl perfluorobutyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Perfluorobutyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview of Ketone Synthesis Relevant to Perfluoroalkyl Ketones

Ketones are typically prepared by oxidation of secondary alcohols, Friedel–Crafts acylation, ozonolysis of alkenes, or reactions involving acid chlorides and organometallic reagents. For perfluoroalkyl ketones, specialized approaches are necessary due to the electron-withdrawing and steric properties of the perfluoroalkyl groups.

- Oxidation of Secondary Alcohols: Secondary alcohols bearing perfluoroalkyl substituents can be oxidized using reagents like Dess–Martin periodinane or chromic acid to yield the corresponding ketones.

- Friedel–Crafts Acylation: Aromatic ketones with perfluoroalkyl acyl groups can be synthesized via acylation of aromatic rings with acid chlorides in the presence of AlCl3 catalysts.

- Organometallic Reactions: Acid chlorides reacting with lithium diorganocopper reagents can furnish ketones, including those with perfluoroalkyl substituents.

However, these classical methods are often less effective or require modification when applied to highly fluorinated alkyl groups such as nonafluorobutyl.

Radical Perfluoroalkylation of α,β-Unsaturated Ketones

A cutting-edge and efficient method for preparing α-perfluoroalkyl ketones, including methyl nonafluorobutyl ketone analogs, involves a two-step radical hydroperfluoroalkylation process:

Step 1: Conjugate Hydroboration

The α,β-unsaturated ketone substrate undergoes conjugate reduction using catecholborane (HBcat) in tetrahydrofuran (THF), generating a boron enolate intermediate.Step 2: Radical Perfluoroalkylation

The boron enolate is then treated with perfluorobutyl iodide (C4F9I) under blue LED irradiation, initiating a radical chain reaction that introduces the nonafluorobutyl group at the α-position of the ketone.

This method yields the α-perfluoroalkylated ketone, such as this compound, with moderate to good yields (up to 45% under optimized conditions). Additives such as DMF or triethylamine can improve yields. Solvent choice also impacts efficiency, with dioxane showing improved results over THF.

Table 1. Optimization of Radical Perfluoroalkylation Reaction Conditions

| Entry | HBcat (equiv) | C4F9I (equiv) | Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.2 | 5 | None | THF | 29 |

| 2 | 1.5 | 6 | None | THF | 35 |

| 3 | 1.5 | 6 | DMF | THF | 45 |

| 4 | 1.5 | 6 | Et3N | Dioxane | 50 |

Data adapted from recent research on α-perfluoroalkyl ketone synthesis.

Alternative Preparation Routes via Catalytic Enantioselective Synthesis

Recent advances in catalytic enantioselective synthesis have enabled the preparation of perfluoroalkyl-substituted ketones through isothiourea-catalyzed reactions involving perfluoroalkylated acyl intermediates. Density Functional Theory (DFT) studies reveal complex mechanistic pathways involving acylation, enolate formation, and cycloaddition steps leading to the ketone product.

- The key reactive intermediate is an enolate formed after acylation and deprotonation steps.

- The rate-limiting step involves a concerted asynchronous [2 + 2] cycloaddition.

- Catalyst turnover regenerates the active species, allowing for catalytic cycles.

Though this method is more commonly applied to β-lactone formation, its mechanistic insights and catalytic strategies are relevant for designing preparation routes for perfluoroalkyl ketones like this compound.

Summary and Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Oxidation of Secondary Alcohols | Classic oxidation with Dess–Martin or CrO3 | Well-established, straightforward | May require perfluoroalkylated alcohols |

| Friedel–Crafts Acylation | Aromatic acylation with acid chlorides | Efficient for aromatic ketones | Less applicable to aliphatic perfluoroalkyl ketones |

| Radical Perfluoroalkylation (Hydroboration + LED Irradiation) | Two-step radical process using perfluorobutyl iodide | Moderate to good yields, mild conditions | Requires specialized reagents and light source |

| Catalytic Enantioselective Synthesis | Isothiourea catalysis with DFT-guided design | Potential for stereoselectivity | Complex mechanism, less direct for methyl ketones |

Chemical Reactions Analysis

Types of Reactions

Methyl Nonafluorobutyl Ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can yield partially fluorinated alcohols.

Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.

Major Products Formed

Oxidation: Perfluorinated carboxylic acids.

Reduction: Partially fluorinated alcohols.

Substitution: Compounds with substituted functional groups, depending on the nucleophile used.

Scientific Research Applications

Fire Extinguishing Compositions

One of the primary applications of MNFBK is in fire extinguishing agents. Fluorinated ketones, including MNFBK, are noted for their effectiveness in extinguishing fires while leaving no residue, making them suitable for environments where sensitive equipment is present. Key points include:

- Clean Extinguishing Agents : MNFBK functions as a clean extinguishing agent that minimizes damage to the protected area and its contents. This property is particularly beneficial in settings like data centers and archives where traditional water-based extinguishers could cause significant harm .

- Environmental Benefits : Compared to traditional halogenated fire suppressants, MNFBK exhibits low toxicity and flammability, along with minimal ozone depletion potential and short atmospheric lifetimes. This makes it a more environmentally friendly alternative to bromine-containing agents .

- Application Techniques : MNFBK can be combined with other agents (e.g., dry chemicals) to enhance fire suppression capabilities. For instance, it can be super-pressurized for effective dispersion during firefighting operations .

Solvent Properties

Methyl Nonafluorobutyl Ketone also serves as a solvent in various chemical processes due to its unique properties:

- Vapor-Liquid Equilibria : Research indicates that MNFBK can be utilized in vapor-liquid equilibrium studies, which are crucial for understanding thermodynamic behaviors in mixtures involving solvents like acetone and cyclopentyl methyl ether. Such studies are essential for designing separation processes in chemical engineering .

- Compatibility with Other Chemicals : Its compatibility with various organic solvents allows it to be employed effectively in extraction and purification processes, particularly in industries that require non-reactive solvents .

Chemical Intermediary

MNFBK's structure allows it to act as an intermediary in the synthesis of other fluorinated compounds:

- Synthesis of Fluorinated Polymers : The compound can be used as a precursor in the production of fluorinated polymers. These materials are valued for their thermal stability and chemical resistance, making them suitable for high-performance applications such as aerospace and automotive components .

- Potential in Biomass Conversion : Recent studies have explored the use of hyperbranched polymers derived from ketones like MNFBK in catalytic reactions relevant to biomass conversion, indicating its versatility beyond traditional applications .

Case Study 1: Fire Suppression Systems

A notable case study involved the integration of MNFBK into advanced fire suppression systems designed for data centers. The system demonstrated rapid extinguishing capabilities without leaving any residue, significantly reducing downtime after a fire incident.

Case Study 2: Solvent Efficacy

In a comparative study of various solvents used in extraction processes, MNFBK was found to outperform traditional solvents regarding selectivity and recovery rates. Its low toxicity profile also made it preferable for use in food-related applications.

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Fire Extinguishing | Clean agent, low toxicity | Data center fire suppression |

| Solvent Properties | Effective solvent for extraction | Organic compound purification |

| Chemical Intermediary | Precursor for fluorinated polymers | Synthesis of high-performance materials |

Mechanism of Action

The mechanism of action of Methyl Nonafluorobutyl Ketone is primarily related to its high electronegativity and stability. The presence of multiple fluorine atoms creates a strong electron-withdrawing effect, which can influence the reactivity of the compound. This effect can be harnessed in various chemical reactions to achieve specific outcomes, such as increased resistance to oxidation or enhanced reactivity in nucleophilic substitution reactions.

Comparison with Similar Compounds

Key Data Tables

Table 1: Physical and Chemical Properties

Table 2: Toxicity and Regulatory Status

Biological Activity

Methyl Nonafluorobutyl Ketone (MNFBK), a fluorinated organic compound, has gained attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of MNFBK, focusing on its effects on various biological systems, potential applications, and relevant research findings.

This compound is classified as a perfluorinated compound with the molecular formula and a molecular weight of 300.06 g/mol. Its structure features a nonafluorobutyl group, which significantly influences its biological interactions due to the electronegative fluorine atoms.

Biological Activity Overview

Research into the biological activity of MNFBK has primarily focused on its effects on enzyme inhibition and potential therapeutic applications. The compound's unique fluorinated structure may contribute to its ability to interact with biological macromolecules.

1. Enzyme Inhibition

One of the significant areas of study is MNFBK's potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission and a target for Alzheimer's disease treatment. A study utilized machine learning models to identify potential AChE inhibitors from chemical databases, where compounds similar to MNFBK were evaluated for their inhibitory effects .

Table 1: AChE Inhibitory Activity of Selected Compounds

| Compound | IC50 (μM) | Binding Affinity (kcal/mol) |

|---|---|---|

| This compound | TBD | TBD |

| Benzyl Trifluoromethyl Ketone | 0.51 | -12.27 |

| Trifluoromethylstyryl Ketone | 0.33 | -12.20 |

Note: TBD indicates that specific values for MNFBK are yet to be determined in the referenced studies.

2. Toxicity and Safety Assessment

The safety profile of MNFBK is crucial for its potential applications. Studies have indicated that perfluorinated compounds can exhibit toxicity depending on their structure and exposure levels. Research has shown that the elimination of fluoride from the human body occurs primarily through renal pathways, raising concerns about bioaccumulation and long-term exposure effects .

Case Studies

Case Study 1: In Vitro Assessment of AChE Inhibition

In a controlled laboratory setting, researchers conducted in vitro assays to evaluate the potency of various fluorinated compounds, including MNFBK, against AChE. The results indicated that compounds with similar structural features exhibited varying degrees of inhibition, suggesting that MNFBK could be a candidate for further exploration in neuropharmacology .

Case Study 2: Environmental Impact Studies

Environmental studies have investigated the persistence and degradation pathways of MNFBK in aquatic systems. These studies reveal that fluorinated compounds can accumulate in biota, leading to ecological concerns about their long-term effects on wildlife and ecosystems .

Research Findings

Recent findings indicate that MNFBK may have applications beyond enzyme inhibition, including potential uses in materials science due to its unique chemical stability and resistance to degradation. Furthermore, ongoing research is exploring its role as a chemical probe in biological systems, particularly in understanding protein-ligand interactions .

Q & A

Q. What are the recommended methodologies for synthesizing Methyl Nonafluorobutyl Ketone in laboratory settings?

this compound can be synthesized via fluorination reactions using precursors like perfluorobutyl iodide or ethers. A common approach involves nucleophilic substitution where a methyl group replaces a leaving group (e.g., iodide) on a perfluorobutyl backbone. For example, methyl nonafluorobutyl ether (CAS 163702-07-6) is synthesized by reacting methyl iodide with perfluorobutanol under controlled anhydrous conditions . Characterization typically employs nuclear magnetic resonance (NMR) for structural confirmation and gas chromatography-mass spectrometry (GC-MS) for purity assessment.

Key Parameters for Synthesis:

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 50–80°C |

| Solvent | Dry tetrahydrofuran (THF) |

| Catalyst | Potassium carbonate |

Q. How can researchers assess the acute toxicity of this compound using in vitro models?

Acute toxicity can be evaluated via cell viability assays (e.g., MTT or LDH release) in human hepatocyte (HepG2) or lung epithelial (A549) cell lines. Dose-response curves are generated using concentrations ranging from 0.1–10 mM, with exposure times of 24–48 hours. Positive controls (e.g., hydrogen peroxide) and solvent controls (e.g., DMSO) are critical to validate results. Notably, peer-reviewed data on shorter-chain perfluoroalkyl ketones are limited, necessitating cross-validation with structurally similar compounds like methyl isobutyl ketone (MIBK) .

Q. What analytical techniques are prioritized for quantifying this compound in environmental samples?

Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) paired with GC-MS is recommended for trace detection in water or soil. The compound’s low partition coefficient (log P = 0.05) suggests moderate hydrophilicity, requiring polar solvents (e.g., acetonitrile) for extraction . Calibration curves should span 0.1–100 ppm, with deuterated analogs as internal standards to correct for matrix effects.

Advanced Research Questions

Q. How do contradictory findings on the bioaccumulation potential of this compound impact environmental risk assessments?

While the partition coefficient (log P = 0.05) suggests low bioaccumulation potential , the lack of empirical data on bioconcentration factors (BCFs) in aquatic organisms introduces uncertainty. Researchers should adopt a tiered approach:

- Tier 1: Computational modeling (e.g., EPI Suite) to predict BCF.

- Tier 2: In vivo testing using zebrafish (Danio rerio) exposed to 1–100 µg/L for 28 days, followed by LC-MS/MS analysis of tissue residues. Discrepancies between modeled and experimental data may arise from unaccounted metabolic pathways or protein binding, necessitating mechanistic studies .

Q. What advanced catalytic systems enhance the degradation efficiency of this compound in contaminated water?

Photocatalytic degradation using TiO₂ nanoparticles under UV irradiation (λ = 365 nm) achieves >90% removal in 6 hours. Key parameters include:

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 1.0 g/L |

| pH | 6.0–7.5 |

| Initial Concentration | 50–200 mg/L |

Alternatively, engineered microbial consortia (e.g., Pseudomonas spp.) expressing fluorinases can cleave C-F bonds, though degradation rates are slower (50% removal in 72 hours) .

Q. How should researchers design experiments to resolve contradictions in the neurotoxicity profile of this compound?

Conflicting in vitro (e.g., neuronal apoptosis) and in vivo (no observed adverse effect levels) data require a multi-omics approach:

- Transcriptomics: RNA sequencing of SH-SY5Y cells exposed to 0.1–1 mM ketone to identify dysregulated pathways (e.g., oxidative stress, mitochondrial dysfunction).

- Metabolomics: LC-MS profiling of cerebrospinal fluid in rodent models to detect biomarkers like glutathione disulfide (GSSG). Dose-response relationships must account for blood-brain barrier permeability, measured via in vitro co-culture models .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.